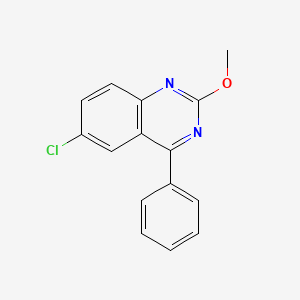![molecular formula C21H16N2OS B5680056 (3-氨基-6-苯基噻吩并[2,3-b]吡啶-2-基)(4-甲基苯基)甲酮](/img/structure/B5680056.png)
(3-氨基-6-苯基噻吩并[2,3-b]吡啶-2-基)(4-甲基苯基)甲酮
描述
The compound "(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone" belongs to a class of organic compounds that are significant in various fields of chemistry and materials science due to their unique properties and potential applications.
Synthesis Analysis
Although specific details on the synthesis of this exact compound were not available, related compounds have been synthesized using various organic synthesis techniques. For instance, similar compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been synthesized and characterized spectroscopically (Al-Ansari, 2016).
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied using techniques like X-ray diffraction (XRD). For example, a study focused on the crystal and molecular structure of a compound with a slightly different substituent, providing insights into its geometric configuration (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often influenced by their molecular structure. For instance, the spectroscopic properties, including electronic absorption and fluorescence of similar compounds, have been explored, revealing their interaction with solvents and the role of molecular orbitals (Al-Ansari, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Research on related compounds provides insights into these aspects through crystallographic studies (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to predicting the compound's applications and interactions. Studies on similar compounds using spectroscopic analysis and quantum chemistry calculations have shed light on these aspects (Al-Ansari, 2016).
科学研究应用
光谱性质和电子结构
- 光谱分析:类似于(3-氨基-6-苯基噻吩并[2,3-b]吡啶-2-基)(4-甲基苯基)甲酮的化合物的电子吸收、激发和荧光性质已在各种溶剂中得到研究。这些基于电子吸收和发射的研究揭示了在不同溶剂中具有弱电荷转移分离的双重荧光。使用 DFT 和 TD-DFT 方法的量子化学计算提供了对这些化合物分子结构和电子性质的见解 (Al-Ansari, 2016)。
晶体和分子结构分析
- 晶体结构:已使用 X 射线衍射 (XRD) 表征了密切相关化合物的晶体结构,例如 (2-((6-氯吡啶-3-基)甲氧基)-5-甲基苯基)(对甲基苯基)甲酮。此类研究提供了对分子几何形状和分子间相互作用的详细见解,这对于了解这些化合物在不同环境中的行为至关重要 (Lakshminarayana 等,2009)。
合成和生物活性
- 抗肿瘤剂:某些衍生物,如 (3-氨基-6-噻吩-2-基-噻吩并[2,3-b]吡啶-2-基)苯基甲酮,已被确认为有效的抗肿瘤剂。这些化合物具有独特的生物等排体亚结构,并对致瘤细胞系表现出选择性细胞毒性。已探索这些化合物的构效关系 (SAR) 以增强其效力 (Hayakawa 等,2004)。
- 抗菌活性:已合成并表征了与 (3-氨基-6-苯基噻吩并[2,3-b]吡啶-2-基)(4-甲基苯基)甲酮 结构相似的具有抗菌活性的新型化合物。研究包括光谱表征、密度泛函理论计算和分子对接,以了解其对细菌菌株的作用机制和功效 (Shahana & Yardily, 2020)。
分子对接和药物设计
- 抗精神病活性:已研究了包括与 (3-氨基-6-苯基噻吩并[2,3-b]吡啶-2-基)(4-甲基苯基)甲酮 结构相关的衍生物的新型衍生物的抗精神病活性。这些研究涉及化合物的合成和表征,然后使用动物模型和分子对接技术评估其抗精神病功效 (Gopi、Sastry 和 Dhanaraju,2017)。
属性
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-13-7-9-15(10-8-13)19(24)20-18(22)16-11-12-17(23-21(16)25-20)14-5-3-2-4-6-14/h2-12H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPYNMVWABAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5679976.png)

![(3R*,4R*)-3,4-dimethyl-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5679982.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5679990.png)
![methyl 1-[(4-bromophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5679998.png)
![2-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5680003.png)
![2-[2-(5-methoxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5680016.png)
![N'-{(3S*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5680021.png)
![(4aR*,8aR*)-2-[(2-aminopyridin-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5680028.png)
![methyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5680036.png)
![2-ethyl-5-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}pyrimidine](/img/structure/B5680046.png)
![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)
![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)